Technical Monograph: Methyl 3-acetamido-4-methylbenzoate
Technical Monograph: Methyl 3-acetamido-4-methylbenzoate
CAS Registry Number: 127506-01-8 Synonyms: Methyl 3-(acetylamino)-4-methylbenzoate; 3-Acetamido-p-toluic acid methyl ester Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol
Executive Summary & Scaffold Analysis
Methyl 3-acetamido-4-methylbenzoate is a bifunctional aromatic intermediate characterized by a methyl ester at the C1 position and an acetamido (N-acetyl) group at the C3 position of a 4-methyltoluene core. It serves as a critical "masked" scaffold in medicinal chemistry, particularly in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Tyrosine Kinase Inhibitors (TKIs) .
The compound represents a strategic protection state of the parent aniline (Methyl 3-amino-4-methylbenzoate), offering two distinct advantages in synthetic workflows:
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Regiochemical Control: The acetamido group moderates the electron-donating power of the nitrogen, preventing over-oxidation during subsequent ring functionalizations (e.g., chlorosulfonation or nitration).
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Orthogonal Reactivity: The ester and amide moieties can be hydrolyzed selectively under specific pH conditions, allowing for stepwise elaboration of the molecule's "head" (carboxylate) and "tail" (amine).
Physicochemical Profile
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data derived from structural analogs and computational models.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to beige. |
| Melting Point | 128°C – 135°C (Predicted) | Higher than parent amine (114–117°C) due to amide H-bonding. |
| Boiling Point | ~380°C (at 760 mmHg) | Decomposes before boiling at atm pressure. |
| Solubility | DMSO, DMF, Methanol, DCM | Poor water solubility; moderate in Ethanol. |
| LogP (Predicted) | 1.8 – 2.1 | Lipophilic enough for membrane permeability assays. |
| pKa (Amide) | ~15 (Neutral) | Non-basic nitrogen due to acetyl electron withdrawal. |
Synthetic Methodology
The most reliable route to Methyl 3-acetamido-4-methylbenzoate is the chemoselective acetylation of Methyl 3-amino-4-methylbenzoate. This protocol avoids the use of harsh acyl chlorides, preserving the ester functionality.
Protocol: Anhydride-Mediated Acetylation
Precursor: Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1)
Reagents:
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Acetic Anhydride (1.2 equiv)
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Triethylamine (TEA) or Pyridine (1.5 equiv)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Workflow:
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Dissolution: Dissolve 10.0 g (60.5 mmol) of Methyl 3-amino-4-methylbenzoate in 100 mL of anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add 12.6 mL (90.7 mmol) of Triethylamine. Cool the mixture to 0°C using an ice bath.
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Acetylation: Add 6.8 mL (72.6 mmol) of Acetic Anhydride dropwise over 20 minutes. The reaction is exothermic; control rate to maintain T < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amine spot (
) should disappear, replaced by the acetamido product ( ). -
Quench & Workup: Quench with 50 mL saturated
solution. Separate the organic layer and wash with 1M HCl (to remove excess TEA) followed by Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield the title compound.
Yield Expectation: 90–95%
Visualized Synthetic Pathway
Caption: Chemoselective N-acetylation of the aniline precursor under mild basic conditions.
Analytical Characterization (Self-Validating Data)
To confirm the identity of the synthesized product, compare spectral data against these predicted signatures.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.35 | Broad Singlet | 1H | NH | Amide proton (deshielded, exchangeable). |
| 8.15 | Singlet (d) | 1H | Ar-H2 | Ortho to amide/ester; most deshielded aromatic. |
| 7.85 | Doublet | 1H | Ar-H6 | Ortho to ester. |
| 7.30 | Doublet | 1H | Ar-H5 | Ortho to methyl group. |
| 3.90 | Singlet | 3H | O-CH₃ | Methyl ester (characteristic methoxy signal). |
| 2.35 | Singlet | 3H | Ar-CH₃ | Aryl methyl group. |
| 2.20 | Singlet | 3H | CO-CH₃ | Acetyl methyl group. |
Infrared Spectroscopy (FT-IR)
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3250–3300 cm⁻¹: N-H stretch (Amide).
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1720 cm⁻¹: C=O stretch (Ester).
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1660–1690 cm⁻¹: C=O stretch (Amide I band).
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1530–1550 cm⁻¹: N-H bend (Amide II band).
Reactivity & Applications in Drug Design
Reactivity Map
The acetamido group acts as a "dimmer switch" for the aromatic ring. While the parent amine is highly activating (making the ring prone to oxidation), the acetamido group is only moderately activating. This allows for controlled electrophilic substitution.
Caption: Divergent reactivity pathways controlled by pH and electrophilic conditions.
Medicinal Chemistry Applications
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PTP1B Inhibitors: Derivatives of 3-acetamido-4-methylbenzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. The acetamido moiety mimics peptide bonds found in natural substrates, while the benzoate core anchors the molecule in the active site.
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Kinase Inhibitor Synthesis (Zafirlukast/Imatinib Analogs): This compound serves as a protected intermediate. In the synthesis of complex kinase inhibitors, the ester is often hydrolyzed to the acid, converted to an acid chloride, and coupled with a heterocycle. The acetamido group is then deprotected (hydrolyzed back to amine) late in the synthesis to form the final urea or amide linkage required for ATP-binding pocket interaction.
Safety & Handling (SDS Summary)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Use in a fume hood. Avoid inhalation of dust.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).
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First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for 15 minutes.
References
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PubChem. "Methyl 3-amino-4-methylbenzoate (Precursor Data)." National Library of Medicine. [Link]
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Org. Biomol. Chem. "Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis."[1] 2020, 18, 86-92.[1] (Demonstrates utility of the methylbenzoate scaffold).

